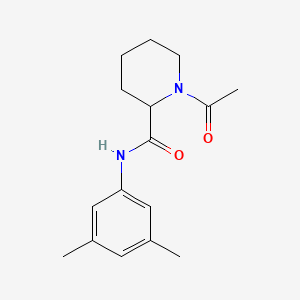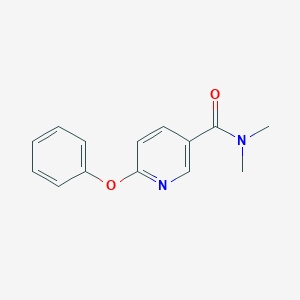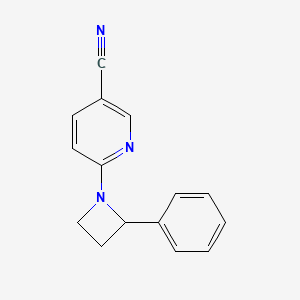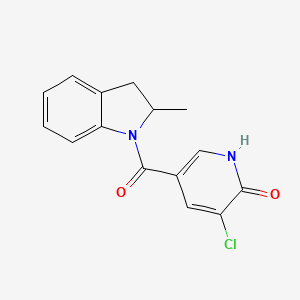![molecular formula C16H17N3O4 B7527767 Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate, commonly known as NPEEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NPEEP is a pyridine derivative that is used in the synthesis of various organic compounds, including pharmaceuticals.
Scientific Research Applications
NPEEP has been used in various scientific research applications, including the synthesis of novel pharmaceutical compounds. It has been reported that NPEEP can be used as a key building block in the synthesis of anti-cancer drugs and anti-inflammatory agents. NPEEP also has potential applications in the synthesis of compounds that can be used to treat Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of NPEEP is not fully understood. However, it is believed that NPEEP can act as a ligand for various cellular receptors, including GABA receptors and dopamine receptors. This property of NPEEP makes it a potential candidate for the development of new drugs that target these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPEEP have been studied extensively. It has been reported that NPEEP can modulate the activity of various enzymes and proteins in the body. NPEEP has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, NPEEP has been reported to have a positive effect on cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NPEEP in lab experiments is its high purity and yield. NPEEP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using NPEEP in lab experiments is its potential toxicity. Researchers must take appropriate safety measures when handling NPEEP to avoid any adverse effects.
Future Directions
There are several future directions for research on NPEEP. One potential direction is the development of new drugs that target GABA and dopamine receptors using NPEEP as a key building block. Another direction is the investigation of the potential therapeutic applications of NPEEP in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of NPEEP and its potential side effects.
Conclusion:
In conclusion, NPEEP is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in research. Its high purity and yield make it an attractive option for researchers. NPEEP has been used in various scientific research applications, including the synthesis of novel pharmaceutical compounds. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-cancer properties. NPEEP has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of NPEEP involves the reaction of 3-carboxypyridine with 3-nitrobenzyl bromide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by esterification of the intermediate with ethyl chloroformate. The yield of NPEEP is around 70%, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
properties
IUPAC Name |
ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-23-16(20)13-7-8-15(17-10-13)18-11(2)12-5-4-6-14(9-12)19(21)22/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGMDHHZCZQFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NC(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)

![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
![(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)



![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)